molecular formula C14H13N3O4S B6498521 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946287-11-2

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6498521
CAS No.: 946287-11-2
M. Wt: 319.34 g/mol
InChI Key: VMJBPHRWPUADKL-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide” contains several functional groups and heterocyclic rings, including a benzothiazole ring, an oxazole ring, and a carboxamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and oxazole rings, both of which are aromatic heterocycles. The dimethoxy groups on the benzothiazole ring and the methyl group on the oxazole ring would be electron-donating, potentially affecting the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. For example, the presence of the carboxamide group could allow for hydrogen bonding, potentially affecting the compound’s solubility in different solvents .

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Biochemical Analysis

Biochemical Properties

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid . These interactions can lead to the inhibition of enzyme activity, thereby affecting the production of inflammatory mediators like prostaglandins and leukotrienes. Additionally, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been found to bind to specific protein targets, influencing their function and stability .

Cellular Effects

The effects of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . By modulating the activity of key signaling molecules, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can alter gene expression patterns, leading to changes in the production of cytokines and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interfering with metabolic pathways, thereby impacting energy production and utilization within cells.

Molecular Mechanism

At the molecular level, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been studied over various time periods. The compound has demonstrated stability under controlled conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit anti-inflammatory and analgesic effects without significant toxicity. At higher doses, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can induce adverse effects, including gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-7-4-11(21-17-7)13(18)16-14-15-8-5-9(19-2)10(20-3)6-12(8)22-14/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJBPHRWPUADKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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